![molecular formula C12H20ClNO B2450161 N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide CAS No. 1005099-25-1](/img/structure/B2450161.png)
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide
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Overview
Description
“N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide” is a complex organic compound. The bicyclo[2.2.1]heptane part of the molecule is derived from norbornane, also known as bicyclo[2.2.1]heptane, which is a saturated hydrocarbon .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. A related compound, N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl), has been studied at Oles Honchar Dnipropetrovsk National University .Molecular Structure Analysis
The molecular structure of “N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide” is complex due to the presence of the bicyclo[2.2.1]heptane moiety. Bicyclo[2.2.1]heptane is a bridged bicyclic compound derived from a cyclohexane ring with a methylene bridge in the 1,4- position .Chemical Reactions Analysis
The chemical reactions involving “N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide” could be complex due to the bicyclic structure. Bicyclo[2.2.1]heptanes have been studied extensively and their reactions often involve unusual dihedral angles .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide” would be influenced by its complex structure. Norbornane, a related compound, is a crystalline compound with a melting point of 88 °C .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anti-inflammatory Agents : Preliminary data suggests that this compound may serve as a starting point for drug development . Researchers are investigating its potential as an anti-inflammatory agent, particularly in the context of diseases like arthritis and autoimmune disorders.
Organocatalysis and Asymmetric Synthesis
- Enantioselective Reactions : Bicyclo[2.2.1]heptane derivatives have been used in organocatalytic reactions. For instance, an organocatalytic formal [4 + 2] cycloaddition reaction allows access to bicyclo[2.2.1]heptane-1-carboxylates with high enantioselectivity . These compounds find applications in the synthesis of chiral building blocks.
Chemical Biology and Endocrine Activity
- Endocrine Disruptors : Some bicyclo[2.2.1]heptane derivatives exhibit endocrine activity. Binding agonistically to estrogen receptors and/or antagonistically to androgen receptors has been identified as a molecular initiating event for compounds like 3-BC . Understanding their effects on hormonal pathways is crucial for assessing their safety.
Biotransformation and Enzymatic Reactions
- Lactone Formation : Bicyclo[2.2.1]heptane-2-ols can be converted into corresponding lactones using enzymatic systems (dehydrogenase and monooxygenase) with recycling of NADPH/NADP . These biotransformations have implications in green chemistry and pharmaceutical synthesis.
Future Directions
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to interact with their targets in a variety of ways, such as binding agonistically or antagonistically to receptors .
Biochemical Pathways
Similar compounds have been shown to influence various pathways, such as those involving dehydrogenase and monooxygenase enzymes .
properties
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-chloropropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO/c1-7(13)12(15)14-8(2)11-6-9-3-4-10(11)5-9/h7-11H,3-6H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRHZCDJUHUGET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide |
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